molecular formula C30H47N7O11 B14197031 L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine CAS No. 920521-22-8

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine

Cat. No.: B14197031
CAS No.: 920521-22-8
M. Wt: 681.7 g/mol
InChI Key: URVGPAHOBSCWGQ-CQETUWSJSA-N
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Description

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine is a peptide compound composed of a sequence of amino acids: serine, alanine, serine, phenylalanine, leucine, alanine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure the biological activity and stability of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide or serine sulfone.

Scientific Research Applications

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A complex peptide with therapeutic potential.

Uniqueness

L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

920521-22-8

Molecular Formula

C30H47N7O11

Molecular Weight

681.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H47N7O11/c1-15(2)10-20(27(44)33-17(4)25(42)37-23(14-40)30(47)48)34-28(45)21(11-18-8-6-5-7-9-18)35-29(46)22(13-39)36-24(41)16(3)32-26(43)19(31)12-38/h5-9,15-17,19-23,38-40H,10-14,31H2,1-4H3,(H,32,43)(H,33,44)(H,34,45)(H,35,46)(H,36,41)(H,37,42)(H,47,48)/t16-,17-,19-,20-,21-,22-,23-/m0/s1

InChI Key

URVGPAHOBSCWGQ-CQETUWSJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

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